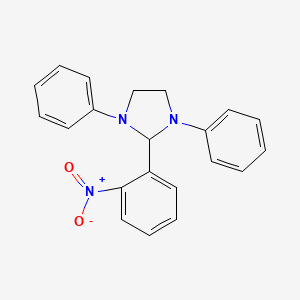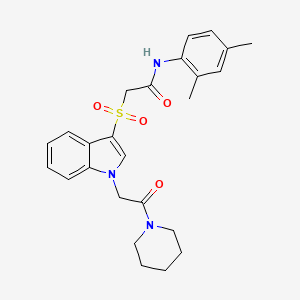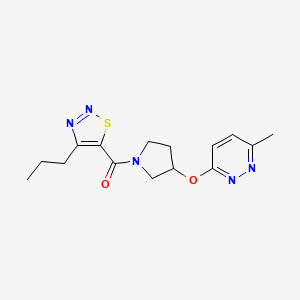
2-(2-Nitrophenyl)-1,3-diphenylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Nitrophenyl)-1,3-diphenylimidazolidine” is a complex organic compound. It likely contains a nitrophenol group, given the “2-Nitrophenyl” component of the name . Nitrophenols are compounds with the formula HOC6H4NO2 and are more acidic than phenol itself . They are often used in various organic transformations due to their multiple reactive sites .
Synthesis Analysis
While specific synthesis methods for “2-(2-Nitrophenyl)-1,3-diphenylimidazolidine” were not found, nitrophenols can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . A study also utilized 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator that is activated upon UV irradiation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine and similar compounds have been synthesized and characterized, providing insights into their chemical structures and properties. For instance, Sedlák et al. (2005) explored the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, offering details on their NMR spectra and structure, verified through X-ray diffraction (Sedlák et al., 2005).
Catalysis and Chemical Reactions
- Ryoda et al. (2008) investigated the optical resolution of related compounds and examined their catalysis ability in asymmetric Michael reactions, highlighting the potential of these compounds in facilitating and directing chemical reactions (Ryoda et al., 2008).
Photophysical Applications
- García-López et al. (2014) delved into the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, revealing their potential in organic light-emitting diodes. The study underscores the photophysical properties of these compounds, providing a foundation for their application in optoelectronic devices (García-López et al., 2014).
Antimicrobial and Antiprotozoal Properties
- Compounds similar to 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine have been synthesized and evaluated for their antimicrobial activities. Sanjeeva Reddy et al. (2010) synthesized linked heterocyclic compounds and tested them against various bacteria and fungi, showcasing their potential in combating microbial infections (Sanjeeva Reddy et al., 2010).
- Additionally, Ríos Martínez et al. (2015) investigated diphenyl-based bis(2-iminoimidazolidines) for their antiprotozoal properties, specifically targeting trypanosomiasis. The study provides insight into the structural modifications that can enhance the bioactivity of these compounds (Ríos Martínez et al., 2015).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2-(2-Nitrophenyl)-1,3-diphenylimidazolidine” are not available, nitrophenols and their derivatives have potential in various fields due to their wide spectrum of biological activities . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc , and their use could be expanded to other areas.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as (3,4-dihydroxy-2-nitrophenyl) (phenyl)methanone, have been found to interact with enzymes like catechol o-methyltransferase .
Biochemical Pathways
Compounds with a similar (2-nitrophenyl)methanol scaffold have been shown to inhibit pqsd, a key enzyme in signal molecule biosynthesis in pseudomonas aeruginosa . This suggests that 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine might also interfere with similar biochemical pathways.
Result of Action
Based on the potential inhibition of key enzymes like pqsd, it might affect cell-to-cell communication in bacteria and display anti-biofilm activity .
Eigenschaften
IUPAC Name |
2-(2-nitrophenyl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-24(26)20-14-8-7-13-19(20)21-22(17-9-3-1-4-10-17)15-16-23(21)18-11-5-2-6-12-18/h1-14,21H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUZRYJVLYMHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966509 |
Source


|
| Record name | 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)-1,3-diphenylimidazolidine | |
CAS RN |
5215-39-4 |
Source


|
| Record name | 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2438161.png)
![N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2438162.png)
![8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2438163.png)
![N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2438164.png)
![4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2438165.png)
![5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2438169.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide](/img/structure/B2438171.png)

![3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2438173.png)
![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)
![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2438177.png)


